molecular formula C19H19N3OS B2754727 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-02-9

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2754727
CAS No.: 897456-02-9
M. Wt: 337.44
InChI Key: VULCCGLKAHKVAB-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound featuring a phenyl group, an imidazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of phenylglyoxal with ammonia to form 5-phenyl-1H-imidazole. This intermediate is then reacted with thioglycolic acid to introduce the thioethyl group. Finally, the phenylacetyl chloride is used to attach the phenylacetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.

  • Substitution: : The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Imidazolidine derivatives.

  • Substitution: : Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

2-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is unique due to its specific structural features. Similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring but may differ in the substituents attached to it.

  • Phenylacetamide derivatives: : These compounds contain the phenylacetamide moiety but lack the imidazole ring.

Properties

IUPAC Name

2-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(13-15-7-3-1-4-8-15)20-11-12-24-19-21-14-17(22-19)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULCCGLKAHKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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